(R)-ethyl 2-amino-3-(3',4'-difluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features an ethyl ester group, an amino group, and a difluorobiphenyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the biphenyl core, followed by the introduction of the difluoro substituents. The amino group is then introduced through reductive amination or other suitable methods. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorobiphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a different substitution pattern on the biphenyl ring.
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-2-yl)propanoate: Another isomer with a different position of the difluoro groups
Uniqueness
®-ethyl 2-amino-3-(3’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(3,4-difluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-2-22-17(21)16(20)9-11-4-3-5-12(8-11)13-6-7-14(18)15(19)10-13/h3-8,10,16H,2,9,20H2,1H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALMQAQXKGUUPE-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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